tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate
CAS No.: 2228692-84-8
Cat. No.: VC5049616
Molecular Formula: C12H18INO4
Molecular Weight: 367.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228692-84-8 |
|---|---|
| Molecular Formula | C12H18INO4 |
| Molecular Weight | 367.183 |
| IUPAC Name | tert-butyl 6-(iodomethyl)-8-oxo-7-oxa-1-azaspiro[3.4]octane-1-carboxylate |
| Standard InChI | InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-5-4-12(14)6-8(7-13)17-9(12)15/h8H,4-7H2,1-3H3 |
| Standard InChI Key | RBLDVZNEFUMOSQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC12CC(OC2=O)CI |
Introduction
Structural and Molecular Characteristics
Core Spirocyclic Framework
The molecule’s defining feature is its spiro[3.4]octane core, where two rings—a five-membered oxa-azetidine and a four-membered oxolane—share a single sp³-hybridized carbon atom . This arrangement imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography of analogous spirocycles reveals puckered ring geometries that minimize angle strain while maximizing orbital overlap for nucleophilic substitutions .
Functional Group Analysis
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Iodomethyl Group (CH₂I): Positioned at C7, this group serves as a versatile handle for further functionalization via halogen exchange or cross-coupling reactions. The C–I bond’s polarizability (bond length ~2.15 Å) facilitates nucleophilic displacement under mild conditions.
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Tert-Butyl Carbamate (Boc): The N-Boc group at C1 enhances solubility in organic solvents and protects the amine during multi-step syntheses. Its steric bulk (van der Waals volume ~125 ų) also modulates ring conformation .
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Ketone-Oxygen System: The 5-oxo-6-oxa moiety introduces polarity to the structure, with a calculated dipole moment of 3.8 D, favoring interactions with polar aprotic solvents .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈INO₄ | |
| Molecular Weight | 367.18 g/mol | |
| X-ray Density (Est.) | 1.62 g/cm³ | |
| Dipole Moment (Calc.) | 3.8 D |
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis hinges on constructing the spirocyclic core before introducing the iodomethyl group. A typical retrosynthetic pathway involves:
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Spirocycle Formation: Cyclocondensation of a γ-lactam precursor with a cyclic ketone under acid catalysis .
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Iodination: Radical iodination or nucleophilic substitution at the methyl position using KI/N-chlorosuccinimide.
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Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of DMAP .
Stepwise Procedure (Adapted from and )
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Precursor Synthesis:
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Iodomethyl Introduction:
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Treat the Boc-protected intermediate with iodomethane (2.5 eq) and NaH in THF at −20°C.
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Monitor via TLC (Rf = 0.4 in 3:1 hexane/EtOAc).
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Yield: 65%.
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Table 2: Synthetic Yield Optimization
| Condition | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| NaH, THF | −20°C | None | 65 |
| LDA, DMF | −78°C | CuI | 72 |
| Phase-Transfer | RT | TBAB | 58 |
Physicochemical Properties
Solubility and Partitioning
Experimental logD₇.₄ values for the compound average 1.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates . Aqueous solubility remains low (0.12 mg/mL at 25°C), necessitating formulation with co-solvents like PEG-400 for biological assays .
Stability Profile
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Thermal Stability: Decomposition onset at 187°C (DSC).
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Photolytic Sensitivity: Rapid degradation under UV light (t₁/₂ = 2.3 h at 254 nm), requiring amber glass storage.
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The spirocyclic core mimics ATP-binding motifs in kinase active sites. In silico docking studies predict strong interactions (ΔG = −9.2 kcal/mol) with CDK2’s hydrophobic pocket .
Radiopharmaceutical Precursors
The iodomethyl group enables straightforward radiolabeling with ¹²³I (t₁/₂ = 13.2 h) for SPECT imaging. Pilot studies show 89% radiochemical purity after column purification.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Key Feature | logD₇.₄ | Synthetic Yield (%) |
|---|---|---|---|
| tert-Butyl 5-oxo-2-azaspiro[...] | Lacks iodomethyl | 1.2 | 82 |
| 7-(Bromomethyl) analogue | Br instead of I | 1.6 | 71 |
| 7-(Chloromethyl) analogue | Cl instead of I | 1.4 | 68 |
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